molecular formula C8H8N2 B6167059 1-cyclopropyl-2-ethynyl-1H-imidazole CAS No. 2150232-17-8

1-cyclopropyl-2-ethynyl-1H-imidazole

Cat. No.: B6167059
CAS No.: 2150232-17-8
M. Wt: 132.2
InChI Key:
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Description

1-Cyclopropyl-2-ethynyl-1H-imidazole is a heterocyclic aromatic organic compound characterized by the presence of a cyclopropyl group and an ethynyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-ethynyl-1H-imidazole can be synthesized through several methods, including the following:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the imidazole ring.

  • Alkylation and Acetylene Chemistry:

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-ethynyl-1H-imidazole undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution Reactions: Substitution reactions can introduce new substituents onto the imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

1-Cyclopropyl-2-ethynyl-1H-imidazole has found applications in various scientific research areas, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the development of new chemical entities.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-cyclopropyl-2-ethynyl-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-Cyclopropyl-2-ethynyl-1H-imidazole is compared with other similar compounds, such as:

  • 1-Methyl-2-ethynyl-1H-imidazole: This compound differs in the presence of a methyl group instead of a cyclopropyl group.

  • 2-Cyclopropyl-1-ethynyl-1H-imidazole: The position of the substituents is different in this compound.

  • 1-Cyclopropyl-1H-imidazole: This compound lacks the ethynyl group.

Uniqueness: The presence of both the cyclopropyl and ethynyl groups on the imidazole ring makes this compound unique, contributing to its distinct chemical and biological properties.

Properties

CAS No.

2150232-17-8

Molecular Formula

C8H8N2

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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